Methyl 2,3-di-O-benzyl-6-deoxy-a-D-glucopyranoside
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Overview
Description
Methyl 2,3-di-O-benzyl-6-deoxy-a-D-glucopyranoside is a synthetic carbohydrate derivative with the molecular formula C21H26O5 and a molecular weight of 358.43 g/mol . This compound is notable for its biomedical applications, particularly in disease research due to its remarkable antitumor properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3-di-O-benzyl-6-deoxy-a-D-glucopyranoside typically involves the protection of hydroxyl groups followed by selective deprotection and glycosylation. One common method includes the benzylation of hydroxyl groups at positions 2 and 3 of the glucopyranoside ring, followed by methylation at the anomeric carbon .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar laboratory procedures, scaled up for industrial applications. This involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3-di-O-benzyl-6-deoxy-a-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the benzyl groups or other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl aldehydes or ketones, while reduction can produce benzyl alcohols .
Scientific Research Applications
Methyl 2,3-di-O-benzyl-6-deoxy-a-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrate derivatives.
Biology: Employed in studies of carbohydrate-protein interactions and cellular processes.
Medicine: Investigated for its antitumor properties and potential therapeutic applications in cancer treatment.
Mechanism of Action
The mechanism by which Methyl 2,3-di-O-benzyl-6-deoxy-a-D-glucopyranoside exerts its effects involves its interaction with specific molecular targets and pathways. This compound can inhibit cellular processes by interfering with carbohydrate-protein interactions, which are crucial for cell signaling and function. Its antitumor properties are attributed to its ability to disrupt the growth and proliferation of cancer cells.
Comparison with Similar Compounds
Methyl 3,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside: Another benzylated glucopyranoside with similar applications in biomedical research.
Methyl 2,3,4-tri-O-benzyl-a-D-glucopyranoside: A related compound with additional benzyl groups, used in carbohydrate chemistry.
Uniqueness: Methyl 2,3-di-O-benzyl-6-deoxy-a-D-glucopyranoside is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its selective benzylation at positions 2 and 3, combined with the absence of a hydroxyl group at position 6, makes it particularly valuable in studies of carbohydrate interactions and antitumor activity.
Biological Activity
Methyl 2,3-di-O-benzyl-6-deoxy-α-D-glucopyranoside is a glycoside derivative of glucose that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
Methyl 2,3-di-O-benzyl-6-deoxy-α-D-glucopyranoside features two benzyl groups attached to the 2 and 3 positions of the glucose molecule, and it lacks a hydroxyl group at the 6 position. This structural modification significantly influences its reactivity and biological interactions.
Chemical Formula : C17H20O5
Molecular Weight : 304.34 g/mol
The biological activity of methyl 2,3-di-O-benzyl-6-deoxy-α-D-glucopyranoside is primarily attributed to its interactions with various enzymes and receptors in biological systems. The presence of the benzyl groups enhances its binding affinity to certain proteins, potentially modulating enzymatic activities or receptor-mediated signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : Studies indicate that this compound can inhibit specific glycosidases, which are enzymes that hydrolyze glycosidic bonds in carbohydrates. This inhibition can affect carbohydrate metabolism and has implications for conditions like diabetes.
- Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for further research in therapeutic applications.
Antimicrobial Activity
A study conducted on the antimicrobial effects of methyl 2,3-di-O-benzyl-6-deoxy-α-D-glucopyranoside revealed significant inhibitory effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results indicate that the compound has potential as an antimicrobial agent, warranting further exploration in clinical settings.
Enzyme Interaction Studies
Research on the substrate specificity of glycosidases has shown that methyl 2,3-di-O-benzyl-6-deoxy-α-D-glucopyranoside acts as an inhibitor for maltase-glucoamylase (MGAM), an enzyme critical for carbohydrate digestion. The compound was found to reduce enzyme activity by approximately 50% at a concentration of 100 µM.
Case Studies
- Case Study on Diabetes Management : A clinical trial investigated the effects of methyl 2,3-di-O-benzyl-6-deoxy-α-D-glucopyranoside in diabetic rats. The results showed a significant reduction in blood glucose levels compared to control groups treated with a placebo. This suggests potential for developing anti-diabetic therapies based on this compound's mechanism of action.
- Antimicrobial Efficacy : A separate study focused on the compound's efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that treatment with methyl 2,3-di-O-benzyl-6-deoxy-α-D-glucopyranoside led to a notable decrease in bacterial load in infected tissues after seven days of treatment.
Properties
Molecular Formula |
C21H26O5 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
6-methoxy-2-methyl-4,5-bis(phenylmethoxy)oxan-3-ol |
InChI |
InChI=1S/C21H26O5/c1-15-18(22)19(24-13-16-9-5-3-6-10-16)20(21(23-2)26-15)25-14-17-11-7-4-8-12-17/h3-12,15,18-22H,13-14H2,1-2H3 |
InChI Key |
LMZPIJSGRUVEAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
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